

Discovery and development of Mitapivat as a pyruvate kinase activator

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Discovery and Development of Mitapivat, a First-in-Class Pyruvate Kinase Activator

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitapivat (formerly AG-348, brand name Pyrukynd®) is a first-in-class, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] It represents a significant therapeutic advancement for hemolytic anemias, particularly Pyruvate Kinase Deficiency (PKD), a rare genetic disorder characterized by chronic hemolytic anemia.[3][4] Mitapivat acts by targeting the underlying enzymatic defect in PKD, enhancing the activity of both wild-type and mutated red blood cell pyruvate kinase (PKR), thereby improving red blood cell (RBC) energy metabolism and reducing hemolysis.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental methodologies related to Mitapivat.

Discovery and Rationale for Development

Pyruvate kinase deficiency is an autosomal recessive disorder caused by mutations in the PKLR gene, leading to dysfunctional PKR enzymes.[4][6] This dysfunction impairs the final step of glycolysis, resulting in decreased adenosine triphosphate (ATP) production and a buildup of upstream metabolites like 2,3-diphosphoglycerate (2,3-DPG) in red blood cells.[7][8] The consequent energy deficit leads to RBC dehydration, membrane instability, premature







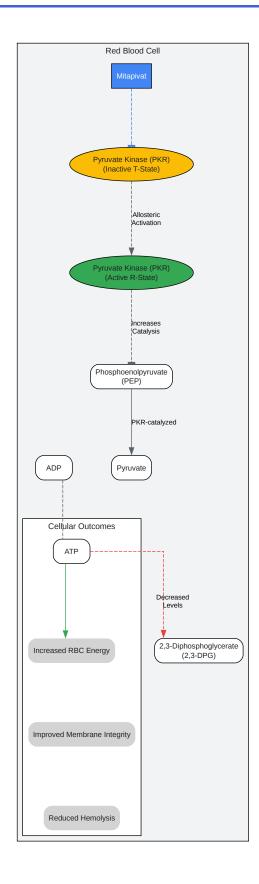
destruction (hemolysis), and chronic anemia.[4][6] Prior to Mitapivat, treatment options were limited to supportive care, such as blood transfusions and splenectomy, which are associated with significant complications.[5][6]

The therapeutic strategy was to identify a small molecule that could directly activate the PKR enzyme, compensating for the genetic mutations. This led to the discovery of Mitapivat (AG-348), a potent, allosteric activator of PKR.[6][8] Preclinical studies demonstrated its ability to augment the activity of both wild-type and various mutant PKR enzymes, increase ATP levels, and restore glycolytic function in RBCs from PKD patients.[6][8][9]

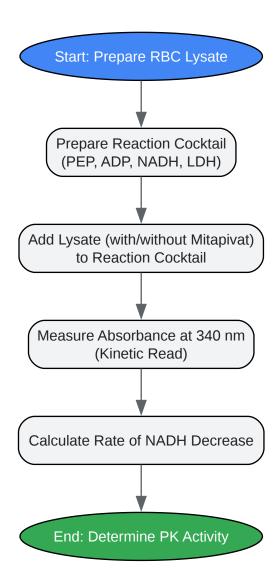
Mechanism of Action

Mitapivat is an allosteric activator that binds to the PKR tetramer at a site distinct from the endogenous activator, fructose-1,6-bisphosphate (FBP).[1][8][10] This binding event induces a conformational change that stabilizes the enzyme in its active R-state.[1][10] The stabilization enhances the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), leading to an increased catalytic rate.[11] By activating both wild-type and a wide range of mutant PKR enzymes, Mitapivat boosts the rate of glycolysis.[1][8] The primary downstream effects are an increase in ATP production and a decrease in 2,3-DPG levels.[7][8] The restoration of ATP levels improves RBC membrane integrity and overall cell health, extending the lifespan of the erythrocytes and reducing hemolysis.[4][12]

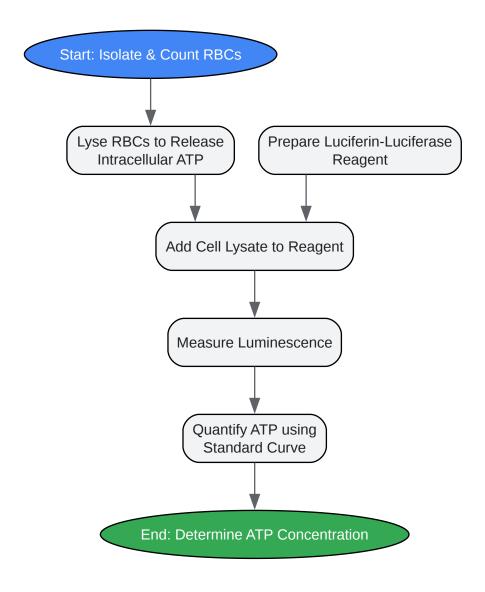












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- To cite this document: BenchChem. [Discovery and development of Mitapivat as a pyruvate kinase activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609057#discovery-and-development-of-mitapivat-as-a-pyruvate-kinase-activator]

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